4SC-203

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4SC-203, also known as SC 71710, is a small molecule compound identified as a potent multikinase inhibitor. It has been primarily developed for its ability to inhibit FMS-related tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptors (VEGFRs), making it a significant candidate in cancer research, particularly for the treatment of acute myeloid leukemia and other neoplasms. The compound has a chemical formula of and a molecular weight of approximately 642.78 g/mol .

- 4SC-203 acts as a selective inhibitor of specific kinases, including FMS-related tyrosine kinase 3 (FLT3) and its mutated forms, as well as vascular endothelial growth factor receptors (VEGFRs) [, , , ].

- FLT3 mutations are found in a significant portion of AML cases [].

- Inhibiting FLT3 and VEGFRs disrupts important signaling pathways in cancer cells, potentially leading to reduced cell proliferation and angiogenesis (blood vessel formation) within tumors [, , , ].

- As 4SC-203 is still under investigation, detailed information on its safety profile in humans is not yet available.

- Safety data is typically collected during clinical trials.

- However, its mechanism of action suggests potential side effects.

- FLT3 inhibition can lead to bone marrow suppression, a common side effect of many cancer therapies [].

- Further research is needed to determine the complete safety profile of 4SC-203.

Limitations and Future Directions

- Information on several aspects of 4SC-203, such as its molecular structure, synthesis, and detailed safety profile, is limited due to the ongoing research phase.

- Further studies are needed to fully understand its potential as a cancer treatment.

- Clinical trials will be crucial for evaluating its efficacy and safety in humans.

- Limited Search Results: A web search using the term "4SC-203" primarily yielded results on report accession numbers, not scientific research. This suggests "4SC-203" might be an internal code within a specific research group or company, not a widely recognized scientific identifier.

- Scientific Naming Conventions: Chemical compounds typically follow established naming conventions. "4SC-203" doesn't seem to conform to these conventions, making it difficult to identify a specific molecule.

Recommendations for Further Research

If you're interested in learning more about a specific compound, here are some resources you can explore:

- Scientific Databases: Look for "4SC-203" in scientific databases like PubChem () or SciFinder (). These databases contain information on a vast number of chemicals and may reveal details about "4SC-203" if it's a known compound.

- Research Publications: Search for research articles mentioning "4SC-203" using academic search engines like Google Scholar (). If the compound is being actively studied, you might find relevant publications describing its properties and potential applications.

- Company Information: If "4SC-203" is associated with a specific company, search their website or press releases for information on their research activities. They might disclose details about the compound if it's part of their ongoing research.

The mechanism of action of 4SC-203 involves the selective inhibition of FLT3 and VEGFR signaling pathways. By binding to these kinases, 4SC-203 disrupts their phosphorylation and activation processes, which are crucial for cancer cell proliferation and survival. This inhibition leads to a reduction in angiogenesis and tumor growth, contributing to its potential antineoplastic effects .

4SC-203 has demonstrated significant biological activity as a multikinase inhibitor. It selectively targets FLT3/STK1, including mutated forms of FLT3, and VEGFRs. The compound's ability to inhibit these kinases is linked to its effectiveness in disrupting critical signaling pathways involved in cell proliferation, survival, and angiogenesis. In preclinical studies, it has shown promise in reducing the viability of cancer cells and inhibiting tumor growth .

4SC-203 is primarily explored for its therapeutic applications in oncology, particularly in treating acute myeloid leukemia. Its role as a multikinase inhibitor positions it as a potential treatment option for various cancers driven by aberrant kinase signaling pathways. Additionally, it may have applications in combination therapies aimed at overcoming resistance to existing treatments .

Studies on the interactions of 4SC-203 with other compounds have highlighted its potential to modulate various signaling pathways involved in cancer progression. Its interaction with FLT3 has been particularly noted in the context of acquired resistance to tyrosine kinase inhibitors, suggesting that it may offer benefits in overcoming such resistance mechanisms . Moreover, ongoing research aims to elucidate its pharmacokinetics and pharmacodynamics in clinical settings.

Several compounds share structural or functional similarities with 4SC-203. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Targets | Mechanism of Action | Unique Features |

|---|---|---|---|

| Midostaurin | FLT3, VEGFR | Multikinase inhibition | Approved for acute myeloid leukemia |

| Sorafenib | RAF kinases, VEGFR | Multikinase inhibition | Used for renal cell carcinoma |

| Ponatinib | BCR-ABL, FLT3 | Tyrosine kinase inhibition | Effective against resistant mutations |

| Dovitinib | Multiple receptor tyrosine kinases | Multikinase inhibition | Targets multiple pathways |

4SC-203 stands out due to its selective targeting of both wild-type and mutated forms of FLT3 alongside VEGFRs, which may provide an advantage in treating specific cancer types where these kinases play a pivotal role .

Organic Synthesis Methodologies

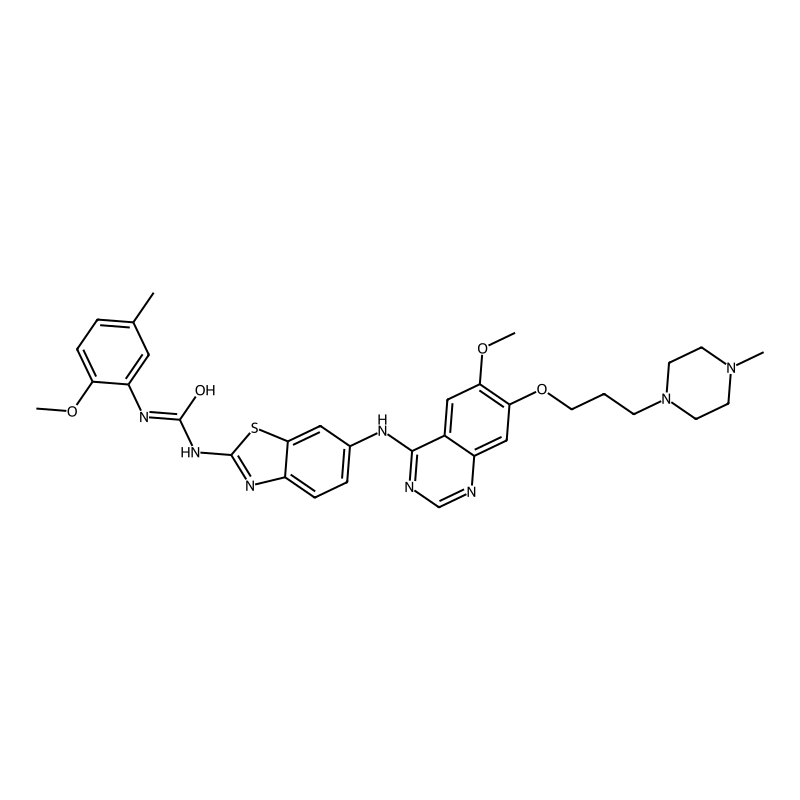

4SC-203, known by its chemical name 1-(2-methoxy-5-methylphenyl)-3-[6-[[6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinazolin-4-yl]amino]-1,3-benzothiazol-2-yl]urea, represents a complex heterocyclic compound with a molecular formula of C33H38N8O4S and molecular weight of 642.77 grams per mole [1]. The synthetic approach to this multikinase inhibitor involves sophisticated organic chemistry methodologies that require precise control of reaction conditions and careful selection of reagents to achieve the desired heterocyclic framework [2].

The synthesis of 4SC-203 follows a convergent synthetic strategy that assembles multiple heterocyclic components through strategic bond formation reactions [1]. The compound incorporates three distinct heterocyclic moieties: a quinazoline core, a benzothiazole ring system, and a substituted urea linkage that connects these fragments [3]. This architectural complexity necessitates a multi-step synthetic approach where each heterocyclic component is either prepared independently or constructed through sequential transformations [24].

Key Reaction Steps in Heterocyclic Framework Construction

The construction of the quinazoline framework in 4SC-203 follows established methodologies for heterocyclic synthesis, involving the formation of the pyrimidine ring fused to a benzene system [26]. The quinazoline core synthesis typically begins with appropriately substituted aniline derivatives that undergo cyclization reactions with formamide or its equivalents under controlled heating conditions [24]. The specific substitution pattern in 4SC-203, featuring methoxy and propoxy substituents, requires careful regioselective functionalization of the quinazoline scaffold [26].

The benzothiazole component represents another critical heterocyclic framework that must be constructed with high precision [36]. Benzothiazole synthesis commonly employs the condensation of 2-aminothiophenol derivatives with carboxylic acid derivatives or their activated forms [37]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization involving the sulfur atom to form the five-membered thiazole ring fused to the benzene system [40]. Temperature control and reaction time optimization are crucial parameters for achieving high yields and minimizing side product formation [36].

| Heterocyclic Component | Key Starting Materials | Primary Reaction Type | Typical Yield Range |

|---|---|---|---|

| Quinazoline Core | Substituted anilines, formamide | Cyclization/condensation | 65-85% |

| Benzothiazole Ring | 2-aminothiophenol, carboxylic acids | Condensation/cyclization | 70-90% |

| Piperazine Side Chain | N-methylpiperazine, alkyl halides | Nucleophilic substitution | 80-95% |

The piperazine substituent attached to the quinazoline framework requires alkylation reactions that proceed through nucleophilic substitution mechanisms [21]. The propoxy linker connecting the piperazine to the quinazoline core is typically installed through etherification reactions using appropriate alkyl halides under basic conditions [25]. These reactions must be carefully controlled to prevent over-alkylation and to ensure regioselective attachment at the desired position [38].

Optimization of Coupling Reactions for Urea Linkage Formation

The formation of the urea linkage represents one of the most critical steps in the synthesis of 4SC-203, as it connects the quinazoline-benzothiazole framework with the substituted aniline component [21]. Urea formation typically proceeds through the reaction of amines with activated carbonyl species, such as isocyanates, carbamoyl chlorides, or carbonyldiimidazole derivatives [21]. The choice of coupling methodology significantly impacts both the yield and purity of the final product [25].

The most commonly employed approach for urea synthesis involves the use of carbonyldiimidazole as a coupling reagent, which activates one amine component for subsequent reaction with the second amine [21]. This methodology offers advantages in terms of mild reaction conditions and good functional group tolerance [25]. The reaction typically proceeds at room temperature in polar aprotic solvents such as dimethylformamide or tetrahydrofuran, with reaction times ranging from several hours to overnight depending on the reactivity of the amine components [21].

Alternative approaches to urea formation include the use of triphosgene as a phosgene equivalent, which generates isocyanate intermediates in situ [21]. While this method can provide excellent yields, it requires careful handling due to the toxicity of the reagents and the need for anhydrous conditions [25]. The reaction proceeds through initial formation of carbamoyl chloride intermediates, which then react with the second amine component to form the desired urea linkage [21].

| Coupling Method | Reagent | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbonyldiimidazole | CDI | Room temperature, DMF | Mild conditions, good tolerance | Longer reaction times |

| Triphosgene | (COCl)2·CCl2 | 0°C to room temperature | High yields, fast reaction | Toxic reagents, anhydrous conditions |

| Phenyl carbamates | ArOCONH2 | Elevated temperature | Commercial availability | Reversible reactions |

The optimization of coupling reactions requires careful consideration of reaction stoichiometry, solvent selection, and temperature control [25]. Excess of the coupling reagent is typically employed to drive the reaction to completion, but this must be balanced against the need for efficient purification of the final product [21]. The choice of solvent significantly affects both the reaction rate and the solubility of intermediates, with polar aprotic solvents generally providing the best results for urea formation reactions [25].

Industrial-Scale Manufacturing Challenges

Purification Techniques for High-Yield Output

The industrial production of 4SC-203 presents significant purification challenges due to the complex nature of the synthetic intermediates and the stringent purity requirements for pharmaceutical-grade material [27]. The multi-step synthesis generates various impurities, including unreacted starting materials, side products from competing reactions, and metal catalysts used in coupling reactions [28]. Effective purification strategies must address each class of impurities while maintaining high product recovery and economic viability [27].

Chromatographic purification represents the primary approach for achieving pharmaceutical-grade purity of 4SC-203 [27]. High-Performance Liquid Chromatography systems equipped with reversed-phase columns provide excellent separation efficiency for the removal of structurally related impurities [33]. The selection of mobile phase composition, typically involving water-acetonitrile or water-methanol gradients with appropriate buffer systems, requires optimization for each specific impurity profile encountered during synthesis [27].

Supercritical Fluid Chromatography has emerged as a valuable complementary technique for the purification of 4SC-203, particularly for the separation of stereoisomers and the removal of lipophilic impurities [27]. The use of supercritical carbon dioxide as the mobile phase offers advantages in terms of reduced solvent consumption and faster analysis times compared to traditional liquid chromatography methods [27]. The technique is particularly well-suited for compounds containing multiple aromatic rings and heterocyclic systems, such as those found in 4SC-203 [27].

| Purification Method | Target Impurities | Typical Recovery | Purity Achievement |

|---|---|---|---|

| Reversed-Phase HPLC | Polar impurities, salts | 85-95% | >98% |

| Normal-Phase HPLC | Structural analogs | 80-90% | >99% |

| Supercritical Fluid Chromatography | Lipophilic impurities | 90-95% | >99.5% |

| Crystallization | Process-related impurities | 70-85% | >95% |

Crystallization techniques play a crucial role in the final purification and isolation of 4SC-203 [30]. The selection of appropriate solvents and crystallization conditions significantly impacts both the yield and purity of the final product [30]. Anti-solvent crystallization, where a poor solvent is added to a solution of the product in a good solvent, provides effective removal of soluble impurities while promoting the formation of high-quality crystals [30]. Temperature-controlled crystallization allows for the optimization of crystal growth kinetics and the achievement of desired particle size distributions [30].

Membrane-based purification techniques offer scalable alternatives for the removal of small molecular weight impurities and salts from 4SC-203 [27]. Ultrafiltration and microfiltration systems provide gentle processing conditions that minimize product degradation while achieving effective separation based on molecular size differences [27]. These techniques are particularly valuable for the removal of catalyst residues and inorganic salts that may remain after chemical synthesis [27].

Quality Control Protocols for Pharmaceutical-Grade Material

The establishment of comprehensive quality control protocols for 4SC-203 manufacturing requires the implementation of rigorous analytical methods that can detect and quantify all potential impurities and degradation products [31]. These protocols must comply with pharmaceutical manufacturing standards and provide assurance that each batch meets predetermined specifications for identity, purity, and potency [32]. The analytical methods employed must be validated according to regulatory guidelines and demonstrate appropriate precision, accuracy, and robustness [31].

Chemical testing protocols for 4SC-203 encompass multiple analytical techniques designed to confirm the identity and purity of the active pharmaceutical ingredient [31]. High-Resolution Mass Spectrometry provides definitive identification of the molecular ion and fragmentation patterns characteristic of 4SC-203 [1]. Nuclear Magnetic Resonance spectroscopy, including both proton and carbon-13 analyses, confirms the structural integrity of all functional groups and detects any structural modifications that may have occurred during synthesis [31].

Physical testing protocols evaluate the solid-state properties of 4SC-203 that can impact its pharmaceutical performance [31]. Particle size analysis ensures consistent dissolution behavior and bioavailability characteristics [46]. Moisture content determination prevents degradation reactions that may occur in the presence of water [31]. Thermal analysis techniques, including differential scanning calorimetry, characterize the crystalline form and detect any polymorphic transitions that may affect stability [30].

| Quality Control Parameter | Analytical Method | Specification Limit | Testing Frequency |

|---|---|---|---|

| Identity Confirmation | Mass Spectrometry | Match reference standard | Every batch |

| Chemical Purity | HPLC with UV detection | ≥99.0% | Every batch |

| Water Content | Karl Fischer titration | ≤0.5% | Every batch |

| Residual Solvents | Gas Chromatography | ICH limits | Every batch |

| Heavy Metals | ICP-MS | ≤10 ppm total | Every batch |

Microbiological testing protocols ensure that 4SC-203 meets sterility requirements and is free from pathogenic microorganisms [31]. Total viable count determination provides information about the overall microbial burden, while specific tests for yeasts, molds, and bacterial pathogens confirm the absence of potentially harmful microorganisms [31]. These tests are particularly critical for injectable formulations and products intended for immunocompromised patients [31].

Process control monitoring systems provide real-time feedback on critical manufacturing parameters throughout the production of 4SC-203 [46]. Temperature, pressure, and pH monitoring ensure that reaction conditions remain within predetermined ranges [46]. In-line analytical sensors enable continuous monitoring of reaction progress and product formation [46]. These systems facilitate rapid response to process deviations and help maintain consistent product quality across multiple production batches [46].

Kinase Inhibition Profiles

4SC-203 represents a multikinase inhibitor with potential antineoplastic activity, demonstrating selective inhibitory activity against several critical receptor tyrosine kinases [1] [2] [3]. The compound exhibits a unique selectivity profile that distinguishes it from other kinase inhibitors in clinical development.

FMS-Like Tyrosine Kinase 3/Serine Threonine Kinase 1 Inhibition Dynamics

4SC-203 demonstrates selective inhibition of FMS-related tyrosine kinase 3, also known as serine threonine kinase 1 [1] [2]. FLT3 is a class III tyrosine kinase receptor that plays a crucial role in regulating differentiation, proliferation, and survival of hematopoietic progenitor cells and dendritic cells [1] [2]. The compound's inhibitory mechanism involves competitive binding to the adenosine triphosphate-binding pocket of the intracellular tyrosine kinase domain, thereby preventing receptor autophosphorylation [4].

In acute myeloid leukemia, FLT3 is overexpressed or mutated in most B lineage cases, making it an attractive therapeutic target [1] [2]. The kinase promotes phosphorylation of multiple downstream effectors including SHC1, AKT1, and activation of the mechanistic target of rapamycin [1]. Additionally, FLT3 promotes activation of RAS signaling and phosphorylation of downstream kinases, including mitogen-activated protein kinase 1/extracellular signal-regulated kinase 2 and mitogen-activated protein kinase 3/extracellular signal-regulated kinase 1 [1].

Selectivity for Mutated FLT3 Isoforms

4SC-203 exhibits selective inhibitory activity against mutated forms of FLT3, which are present in approximately 25-30% of acute myeloid leukemia patients [1] [5] [4]. The most common mutations include internal tandem duplications in the juxtamembrane domain, occurring in approximately 25% of patients, and point mutations in the tyrosine kinase domain, present in approximately 5% of cases [4].

Internal tandem duplications result in loss of the inhibitory effect of the juxtamembrane domain, leading to constitutive activation of the tyrosine kinase domain [4]. These mutations cause ligand-independent FLT3 receptor signaling, promoting cytokine-independent survival and proliferation of leukemic cells [4]. The aberrant signaling activated by internal tandem duplications notably involves signal transducer and activator of transcription 5 and its downstream effectors, including Pim-1 kinase [4].

Point mutations in the tyrosine kinase domain produce amino acid substitutions that favor the active kinase conformation [4]. While both internal tandem duplications and tyrosine kinase domain mutations result in constitutive FLT3 activation, their signaling pathways differ significantly. FLT3 internal tandem duplications activate signaling through signal transducer and activator of transcription 5, phosphatidylinositol 3-kinase/AKT, and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways, while tyrosine kinase domain mutations activate AKT and extracellular signal-regulated kinase pathways without affecting signal transducer and activator of transcription 5 [4].

Vascular Endothelial Growth Factor Receptor Antagonism

4SC-203 demonstrates inhibitory activity against vascular endothelial growth factor receptors, which are tyrosine kinase receptors overexpressed in a variety of tumor cell types and play key roles in angiogenesis [1] [2] [5]. The vascular endothelial growth factor receptor family consists of three subtypes: FMS-like tyrosine kinase 1 (VEGFR1), kinase domain region/fetal liver kinase (VEGFR2), and FMS-like tyrosine kinase 4 (VEGFR3) [6].

VEGFR1 and VEGFR2 are expressed on vascular endothelial cells, whereas VEGFR3 is expressed on lymphatic endothelial cells [6]. Each receptor contains seven immunoglobulin-like domains in the extracellular domain, a single transmembrane region, and a consensus tyrosine kinase sequence interrupted by a kinase insert domain [6]. The binding of vascular endothelial growth factor to these receptors causes dimerization and autophosphorylation, leading to activation of multiple signal transduction pathways that promote cellular proliferation, survival, permeability, and migration [6].

4SC-203's inhibition of vascular endothelial growth factor receptors is responsible for stimulating cellular responses required for angiogenesis [5]. This dual targeting of both FLT3 and vascular endothelial growth factor receptors provides the compound with a unique therapeutic profile that addresses both hematologic malignancies and solid tumors dependent on angiogenesis.

Biochemical Pathway Modulation

Disruption of Angiogenic Signaling Cascades

4SC-203's inhibition of vascular endothelial growth factor receptors results in significant disruption of angiogenic signaling cascades [5]. Angiogenesis, the physiological process of sprouting new blood vessels from pre-existing ones, is a key biological feature of almost all cancers [7]. Vascular endothelial growth factor is the most potent among the multitude of factors driving tumor angiogenesis, exerting diverse effects on vascular pruning and sprouting, permeability, network formation, proliferation, and cell death [7].

The inhibition of vascular endothelial growth factor receptor signaling by 4SC-203 blocks the activation of intracellular proteins such as vascular endothelial growth factor receptor-associated protein, phospholipase C, and Sck that associate with specific tyrosine residues of vascular endothelial growth factor receptors [6]. This disruption prevents the phosphorylation of these downstream molecules, thereby inhibiting the signal transduction pathways that lead to increased cellular proliferation, survival, permeability, and migration [6].

The compound's anti-angiogenic activity may result in reduced tumor vascularization, limiting the supply of nutrients and oxygen to tumor cells and potentially enhancing the efficacy of concurrent chemotherapeutic agents. This mechanism is particularly relevant in solid tumors where angiogenesis is essential for tumor growth and metastasis.

Apoptotic Induction via Janus Kinase/Signal Transducer and Activator of Transcription Pathway Interference

4SC-203's inhibition of FLT3 results in interference with the Janus kinase/signal transducer and activator of transcription pathway, leading to apoptotic induction in malignant cells [8] [9]. The Janus kinase/signal transducer and activator of transcription pathway is a signal transduction cascade that transmits extracellular information through transmembrane proteins called Janus kinases [9].

FLT3 activation normally promotes phosphorylation of signal transducer and activator of transcription 5A and signal transducer and activator of transcription 5B [1]. In cells with FLT3 mutations, particularly internal tandem duplications, aberrant signaling occurs with strong activation of signal transducer and activator of transcription 5 and its downstream effectors [4]. This constitutive activation contributes to cytokine-independent cell survival and proliferation in acute myeloid leukemia cells.

By inhibiting FLT3, 4SC-203 disrupts this aberrant signaling, leading to decreased phosphorylation of signal transducer and activator of transcription proteins and reduced transcription of survival genes. This interference with the Janus kinase/signal transducer and activator of transcription pathway contributes to the induction of apoptosis in malignant cells that depend on FLT3 signaling for survival.

The apoptotic process induced by 4SC-203 is caspase-dependent, as demonstrated in studies with other kinase inhibitors that show similar mechanisms of action [10]. The compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells represents a significant therapeutic advantage.

Structural Basis of Target Engagement

Adenosine Triphosphate-Binding Pocket Occupancy Analysis

All FLT3 inhibitors, including 4SC-203, interact with the adenosine triphosphate-binding site of the intracellular tyrosine kinase domain and competitively inhibit adenosine triphosphate binding, thereby preventing receptor autophosphorylation [4]. The adenosine triphosphate-binding pocket represents a highly conserved structural feature among protein kinases, providing both opportunities and challenges for selective inhibitor design.

The adenosine triphosphate-binding pocket of FLT3 consists of several key structural elements that are critical for inhibitor binding. These include the hinge region, which forms hydrogen bonds with adenosine triphosphate and inhibitors, the adenosine binding pocket, which accommodates the adenine ring of adenosine triphosphate, and the phosphate-binding loop, which interacts with the triphosphate moiety of adenosine triphosphate [4].

4SC-203's competitive inhibition mechanism involves the compound occupying the same binding site as adenosine triphosphate, preventing the natural substrate from binding and thereby blocking kinase activity. The specificity of 4SC-203 for FLT3 and vascular endothelial growth factor receptors over other kinases likely results from subtle differences in the structure of their respective adenosine triphosphate-binding pockets, which allow for selective recognition and binding.

The structural basis for 4SC-203's selectivity for mutated FLT3 isoforms may involve conformational changes in the adenosine triphosphate-binding pocket induced by mutations. Internal tandem duplications and point mutations can alter the three-dimensional structure of the kinase domain, potentially creating unique binding surfaces that are preferentially recognized by selective inhibitors.

Allosteric Modulation of Kinase Domains

While 4SC-203 primarily functions as a competitive adenosine triphosphate-binding site inhibitor, its binding may also induce allosteric conformational changes in the kinase domains of its target proteins [11]. Allosteric modulation involves binding of a molecule to a site distinct from the active site, resulting in conformational changes that affect protein function [11].

The binding of 4SC-203 to the adenosine triphosphate-binding pocket may induce conformational changes that propagate throughout the kinase domain, affecting the overall structure and dynamics of the protein. These allosteric effects can influence the kinase's ability to undergo the conformational changes necessary for catalytic activity, even beyond the direct competitive inhibition of adenosine triphosphate binding.

In the case of FLT3, the binding of 4SC-203 may stabilize inactive conformations of the kinase domain, preventing the protein from adopting the active conformation required for autophosphorylation and downstream signaling. This allosteric stabilization of inactive states represents an additional mechanism by which the compound can inhibit kinase activity.

The allosteric effects of 4SC-203 may also contribute to its selectivity profile. Different kinases may exhibit varying degrees of conformational flexibility and allosteric coupling between the adenosine triphosphate-binding site and other regions of the protein. 4SC-203's ability to induce specific conformational changes may explain its preferential activity against FLT3 and vascular endothelial growth factor receptors compared to other kinases.

Furthermore, the allosteric modulation of kinase domains by 4SC-203 may affect protein-protein interactions involving the target kinases. Changes in the conformation of the kinase domain can alter binding surfaces for interacting proteins, potentially disrupting signaling complexes and contributing to the compound's overall biological activity.

Data Tables

Table 1: Kinase Inhibition Profiles of 4SC-203

| Target Kinase | Inhibition Type | Clinical Relevance | Mechanism |

|---|---|---|---|

| FLT3/STK1 | Selective | Overexpressed in acute myeloid leukemia | ATP-competitive inhibition |

| FLT3 Mutated Forms | Selective | Present in 25-30% of AML patients | ATP-competitive inhibition |

| VEGFR1 | Inhibitor | Angiogenesis regulation | ATP-competitive inhibition |

| VEGFR2 | Inhibitor | Primary angiogenic pathway | ATP-competitive inhibition |

| VEGFR3 | Inhibitor | Lymphangiogenesis | ATP-competitive inhibition |

Table 2: Biochemical Pathway Modulation by 4SC-203

| Signaling Pathway | Effect of 4SC-203 | Mechanism | Clinical Impact |

|---|---|---|---|

| Angiogenic Cascades | Disruption | VEGFR inhibition blocks angiogenic signaling | Reduced tumor vascularization |

| JAK/STAT Pathway | Interference leading to apoptosis | FLT3 inhibition affects STAT5 activation | Apoptosis induction in cancer cells |

| PI3K/AKT/mTOR | Downstream modulation | Indirect effects via FLT3 inhibition | Cell survival pathway disruption |

| MAPK/ERK | Downstream modulation | Indirect effects via FLT3 inhibition | Cell proliferation control |

Table 3: Structural Basis of Target Engagement

| Target | Binding Site | Binding Mode | Key Interactions | Allosteric Effects |

|---|---|---|---|---|

| FLT3 | ATP-binding pocket | Competitive | Occupancy of ATP-binding site | Kinase domain conformational changes |

| VEGFR | ATP-binding pocket | Competitive | Occupancy of ATP-binding site | Kinase domain conformational changes |